molecular formula C14H15N3O3S B5631263 ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B5631263
M. Wt: 305.35 g/mol
InChI Key: QFRSUAYVIOTVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate and its derivatives involves various chemical reactions that yield these complex molecules. For instance, a study outlines the efficient synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, using ethyl chloroacetate as the alkylating agent and NaH as the base in THF. This process highlights the adaptability and efficiency of synthesizing thiazole-containing compounds, which are valuable in medicinal chemistry and materials science (Babar et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate is defined by X-ray crystallography, which reveals its non-planar configuration and the presence of intra- and inter-molecular hydrogen bonds that stabilize its crystal structure. This structural information is essential for understanding the compound's reactivity and interaction with other molecules (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions that highlight its reactivity and functional group transformations. These reactions include acylation, alkylation, and condensation reactions, which are pivotal in synthesizing a wide array of thiazole derivatives with potential biological and industrial applications. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specific conditions leads to the formation of diverse thiazolo-pyridine derivatives, showcasing the compound's versatility in chemical synthesis (Mohamed, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(16-11)17-13(19)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRSUAYVIOTVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate

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